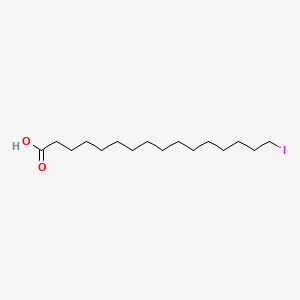

16-Iodohexadecanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iodocetylic acid is an organic compound with the chemical formula C₂H₃IO₂ . It is a derivative of acetic acid, where one hydrogen atom is replaced by an iodine atom. This compound is known for its alkylating properties, making it a valuable reagent in various biochemical applications .

准备方法

合成路线和反应条件: 碘代乙酸可以通过乙酸的卤化反应合成。该过程涉及乙酸与碘和合适的氧化剂(如红磷或次氯酸)反应。 反应通常在受控的温度和pH条件下进行,以确保氢原子被碘原子选择性取代 .

工业生产方法: 在工业环境中,碘代乙酸是在大型卤化反应器中生产的。该过程涉及将乙酸、碘和氧化剂连续送入反应器,在反应器中仔细监测和控制反应。 然后通过蒸馏和结晶纯化产品,以获得高纯度的碘代乙酸 .

化学反应分析

反应类型: 碘代乙酸会发生各种化学反应,包括:

氧化: 它可以被氧化生成碘代羧酸。

还原: 它可以被还原生成碘代醇。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括氢化铝锂和硼氢化钠。

取代: 常见的亲核试剂包括硫醇、胺和醇.

主要产物:

氧化: 碘代羧酸。

还原: 碘代醇。

取代: 各种取代的乙酸衍生物.

科学研究应用

Chemistry

- Precursor for Synthesis : 16-Iodohexadecanoic acid serves as a precursor for synthesizing other iodinated fatty acids and derivatives, making it valuable in organic chemistry research.

- Reagent in Organic Synthesis : It is utilized as a reagent for various organic synthesis reactions, contributing to the development of new chemical entities.

Biology

- Fatty Acid Metabolism Studies : This compound is employed in studies investigating fatty acid metabolism and transport within biological systems. It can mimic natural fatty acids, allowing researchers to explore metabolic pathways .

- Cellular Labeling : In metabolic labeling experiments, 16-[125I]iodohexadecanoic acid has been used to study protein localization and dynamics in live cells, demonstrating its utility in cell biology .

Medicine

- Radiolabeled Tracer : One of the most significant applications of this compound is as a radiolabeled tracer in nuclear medicine. It is particularly useful for imaging myocardial metabolism, providing insights into cardiac health and function .

- Clinical Diagnostic Analysis : The compound has been shown to have similar uptake kinetics as natural fatty acids when injected into the human body, making it effective for clinical diagnostic imaging of the myocardium .

Industry

- Specialized Lubricants and Surfactants : this compound finds applications in developing specialized lubricants and surfactants due to its unique chemical properties, which enhance performance in various formulations.

Case Study 1: Myocardial Imaging

In a study comparing various myocardial imaging agents, this compound demonstrated comparable efficacy to other established agents like Thallium-201 and MIBG. Tissue samples were analyzed post-injection to assess distribution and uptake across different organs, validating its use as a reliable tracer for cardiac imaging .

Case Study 2: Fatty Acid Metabolism

Research involving metabolic labeling with 16-[125I]iodohexadecanoic acid revealed critical insights into palmitoylation processes in cells. The compound was effectively incorporated into cellular membranes, allowing researchers to track fatty acid metabolism accurately over time .

作用机制

碘代乙酸通过烷基化发挥其作用,在烷基化中,它与巯基和胺等亲核基团反应。这种反应会导致蛋白质中半胱氨酸残基的修饰,阻止二硫键的形成。 这种机制在蛋白质测序和酶抑制研究中特别有用 .

类似化合物:

- 氟乙酸

- 氯乙酸

- 溴乙酸

- 碘代乙酰胺

比较:

- 氟乙酸: 由于碳氟键很强,反应活性较低。

- 氯乙酸: 反应活性比氟乙酸高,但比碘代乙酸低。

- 溴乙酸: 与碘代乙酸的反应活性相似,但选择性较低。

- 碘代乙酰胺: 反应活性相似,但由于存在酰胺基团,反应速度更快 .

相似化合物的比较

- Fluoroacetic acid

- Chloroacetic acid

- Bromoacetic acid

- Iodoacetamide

Comparison:

- Fluoroacetic acid: Less reactive due to the strong carbon-fluorine bond.

- Chloroacetic acid: More reactive than fluoroacetic acid but less reactive than iodocetylic acid.

- Bromoacetic acid: Similar reactivity to iodocetylic acid but less selective.

- Iodoacetamide: Similar reactivity but reacts faster due to the presence of an amide group .

Iodocetylic acid stands out due to its high reactivity and selectivity in modifying sulfhydryl groups, making it a valuable reagent in biochemical research .

生物活性

16-Iodohexadecanoic acid, a long-chain fatty acid derivative, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of an iodine atom at the 16th carbon position of the hexadecanoic acid chain, which may influence its interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in biochemistry, pharmacology, and medicine.

- IUPAC Name : this compound

- Molecular Formula : C16H31IO2

- Molecular Weight : 392.34 g/mol

The presence of the iodine atom enhances the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. Its structure allows it to participate in β-oxidation, a critical process for energy production in cells. The introduction of iodine may alter the metabolic fate of this fatty acid compared to its non-iodinated counterparts.

Signaling Molecules

Research indicates that long-chain fatty acids can act as signaling molecules, influencing cellular processes such as inflammation, cell proliferation, and apoptosis. The unique structure of this compound may allow it to modulate these pathways differently than other fatty acids.

Study on Fatty Acid Metabolism

A study examined the effects of various iodinated fatty acids on metabolic processes in vitro. Results indicated that this compound exhibited a significant impact on lipid metabolism, enhancing β-oxidation rates compared to non-iodinated fatty acids. This suggests potential applications in metabolic disorders where altered fatty acid metabolism is a concern .

In Vivo Studies

In vivo experiments using animal models have shown that administration of this compound leads to alterations in tissue distribution patterns. Notably, higher concentrations were observed in cardiac tissues, suggesting a targeted effect on heart metabolism. This could have implications for developing therapeutic strategies for cardiovascular diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Hexadecanoic Acid | Saturated fatty acid without iodine | Baseline for comparison |

| 16-Bromohexadecanoic Acid | Bromine at the 16th position | Similar metabolic pathways |

| 16-Hydroxyhexadecanoic Acid | Hydroxyl group at the 16th position | Different signaling properties |

| 16-Oxohexadecanoic Acid | Oxo group at the 16th position | Enhanced interaction with metabolic enzymes |

The inclusion of iodine in this compound imparts distinct chemical properties that may enhance its biological activities compared to these related compounds.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes and receptors involved in lipid metabolism. It may influence pathways such as:

- Fatty Acid β-Oxidation : Enhancing energy production through increased substrate availability.

- Inflammatory Responses : Modulating signaling pathways that govern inflammation, potentially offering therapeutic avenues for inflammatory diseases.

属性

CAS 编号 |

2536-36-9 |

|---|---|

分子式 |

C16H31IO2 |

分子量 |

382.32 g/mol |

IUPAC 名称 |

16-iodohexadecanoic acid |

InChI |

InChI=1S/C16H31IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |

InChI 键 |

RNTWMPKPEATMJA-UHFFFAOYSA-N |

SMILES |

C(CCCCCCCC(=O)O)CCCCCCCI |

规范 SMILES |

C(CCCCCCCC(=O)O)CCCCCCCI |

Key on ui other cas no. |

78774-43-3 |

同义词 |

16-iodohexadecanoic acid 16-iodohexadecanoic acid, 123I-labeled |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。